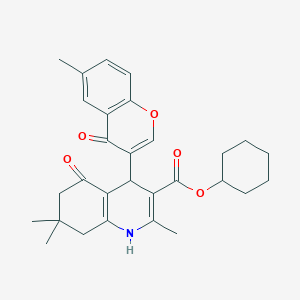![molecular formula C15H13BrClN3O3 B4923975 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, also known as BCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to inhibit the activation of certain signaling pathways, such as NF-κB and STAT3, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and inhibition of DNA repair. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have antioxidant properties, and has been studied for its potential as a treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Future Directions
There are several future directions for research on 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide, including further studies on its mechanism of action, optimization of its synthesis for higher yields and purity, and investigation of its potential as a treatment for cancer and inflammatory diseases. Additionally, further studies on the toxicity of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide and its potential side effects are needed to fully understand its safety profile.
Synthesis Methods
The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide involves several steps, starting with the reaction of 2-bromoaniline with 2-chloro-4-nitrobenzoyl chloride to form 2-bromo-N-(2-chloro-4-nitrophenyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide. The synthesis of 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been optimized to yield high purity and high yields of the final product.
Scientific Research Applications
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, and has been studied in animal models for its potential as an anti-cancer agent. 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide has also been shown to have anti-inflammatory properties, and has been studied for its potential as a treatment for inflammatory diseases.
properties
IUPAC Name |
2-bromo-N-[2-(2-chloro-4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-12-4-2-1-3-11(12)15(21)19-8-7-18-14-6-5-10(20(22)23)9-13(14)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVBIGZQRALIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)
![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)
![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![3-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoic acid](/img/structure/B4923951.png)
![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
